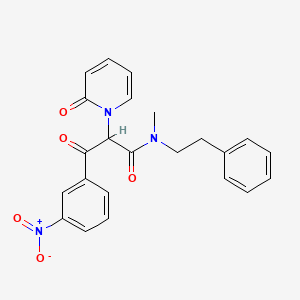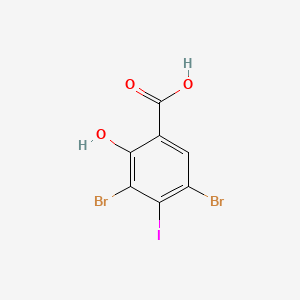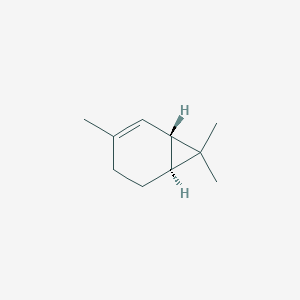![molecular formula C23H14ClFN2O2 B12459330 6-chloro-3-[(2E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B12459330.png)
6-chloro-3-[(2E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SBI-0640756, also known as 6-Chloro-3-[3-(5-fluoro-pyridin-3-yl)-acryloyl]-4-phenyl-1H-quinolin-2-one, is a small molecule inhibitor that targets the eukaryotic translation initiation factor 4 gamma 1 (eIF4G1). This compound disrupts the eIF4F complex, which is crucial for the initiation of protein synthesis in cells. SBI-0640756 has shown promise in inhibiting the growth of various melanoma cell lines, including those resistant to BRAF inhibitors .
Métodos De Preparación
The synthesis of SBI-0640756 involves several steps, starting with the preparation of the quinoline core structure. The synthetic route typically includes:
Formation of the quinoline core: This is achieved through a series of cyclization reactions involving aniline derivatives and appropriate aldehydes.
Introduction of the chloro and fluoro substituents: These are introduced via halogenation reactions using reagents such as thionyl chloride and fluorine gas.
Acryloylation: The final step involves the addition of the acryloyl group to the quinoline core, typically using acryloyl chloride under basic conditions.
Análisis De Reacciones Químicas
SBI-0640756 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the acryloyl group, converting it to the corresponding alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
SBI-0640756 exerts its effects by targeting eIF4G1, a key component of the eIF4F complex involved in the initiation of protein synthesis. By disrupting the assembly of the eIF4F complex, SBI-0640756 inhibits cap-dependent translation, leading to reduced protein synthesis. This disruption affects various signaling pathways, including the AKT and NF-κB pathways, which are crucial for cell survival and proliferation .
Comparación Con Compuestos Similares
SBI-0640756 is unique in its ability to inhibit eIF4G1 independently of the mammalian target of rapamycin (mTOR) pathway. Similar compounds include:
MLN0128: An mTOR kinase inhibitor that also affects protein synthesis but through a different mechanism.
BI-69A11: Another inhibitor that targets the eIF4F complex but with different efficacy and specificity.
SBI-0206965: A related compound that targets autophagy pathways in addition to protein synthesis.
SBI-0640756 stands out due to its specificity for eIF4G1 and its ability to overcome resistance mechanisms in melanoma cells.
Propiedades
Fórmula molecular |
C23H14ClFN2O2 |
|---|---|
Peso molecular |
404.8 g/mol |
Nombre IUPAC |
6-chloro-3-[3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C23H14ClFN2O2/c24-16-7-8-19-18(11-16)21(15-4-2-1-3-5-15)22(23(29)27-19)20(28)9-6-14-10-17(25)13-26-12-14/h1-13H,(H,27,29) |
Clave InChI |
VVWGPQZBDQVQRC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC(=CN=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![benzyl (8S,8aR)-6-amino-8-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5,7,7-tricyano-3,7,8,8a-tetrahydroisoquinoline-2(1H)-carboxylate](/img/structure/B12459264.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(1-phenylethyl)benzamide](/img/structure/B12459266.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12459268.png)


![2-[(5-Bromanylthiophen-2-yl)-(4,4-dimethyl-2-oxidanyl-6-oxidanylidene-cyclohexen-1-yl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione](/img/structure/B12459279.png)
![4-({[2-(2,4-Dichlorophenoxy)propanoyl]carbamothioyl}amino)benzamide](/img/structure/B12459289.png)
![N,N'-bis[(E)-(3-methylthiophen-2-yl)methylidene]benzene-1,4-diamine](/img/structure/B12459298.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide](/img/structure/B12459308.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B12459312.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12459321.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 2-{[(4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12459325.png)
